![molecular formula C24H28N4O3S B2905295 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 898369-13-6](/img/structure/B2905295.png)
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Piperidine derivatives have shown promising results in the treatment of malaria. They have demonstrated high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria . The presence of a piperidine nucleus in these compounds contributes significantly to their antiplasmodial activity .
Antibacterial and Antifungal Activity
Compounds containing piperidine have been reported to possess antibacterial and antifungal properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-acetylcholinesterase Activity
Piperidine derivatives have shown anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that terminates nerve impulses by breaking down the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease and other neurological disorders.
Anti-inflammatory Activity
Compounds containing a piperidine nucleus have demonstrated anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.
Antitumor Activity
Benzimidazole derivatives, which are structurally related to the compounds , have shown antitumor activity . They could potentially be used in the development of new anticancer drugs.
Antihypertensive Activity
Benzimidazole derivatives have also demonstrated antihypertensive activity . They could potentially be used in the treatment of high blood pressure.
Proton Pump Inhibitory Activity
Compounds containing a benzimidazole nucleus have been reported to possess proton pump inhibitory activity . Proton pump inhibitors are drugs that reduce the production of stomach acid and are used to treat conditions like gastroesophageal reflux disease (GERD).
Anthelmintic Activity
Benzimidazole derivatives have shown anthelmintic (anti-parasitic) activity . They could potentially be used in the treatment of parasitic worm infections.
Mechanism of Action
Target of Action
It’s worth noting that both piperidine and benzimidazole moieties are common structural elements in many pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , and benzimidazole derivatives show a broad range of biological activities .
Mode of Action
The presence of piperidine and benzimidazole moieties suggests that it might interact with its targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Compounds containing piperidine and benzimidazole moieties have been reported to influence a variety of biological processes .
Pharmacokinetics
The presence of piperidine and benzimidazole moieties might influence its bioavailability and pharmacokinetic profile .
Result of Action
Compounds containing piperidine and benzimidazole moieties have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c29-24(19-8-10-20(11-9-19)32(30,31)28-14-4-1-5-15-28)27-16-12-18(13-17-27)23-25-21-6-2-3-7-22(21)26-23/h2-3,6-11,18H,1,4-5,12-17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBBZMXQNAJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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